1-(benzyloxy)-4-(dimethylphosphoryl)benzene
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Overview
Description
1-(Benzyloxy)-4-(dimethylphosphoryl)benzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a dimethylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-4-(dimethylphosphoryl)benzene typically involves the reaction of benzyl alcohol with 4-(dimethylphosphoryl)phenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-(dimethylphosphoryl)benzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dimethylphosphoryl group can be reduced to form phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-(dimethylphosphoryl)benzene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-4-(dimethylphosphoryl)benzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dimethylphosphoryl group can engage in coordination with metal ions or act as a nucleophile in various reactions. These interactions contribute to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
1-(Benzyloxy)-4-(methylphosphoryl)benzene: Similar structure but with a methylphosphoryl group instead of a dimethylphosphoryl group.
1-(Benzyloxy)-4-(ethylphosphoryl)benzene: Contains an ethylphosphoryl group.
1-(Benzyloxy)-4-(phenylphosphoryl)benzene: Features a phenylphosphoryl group.
Uniqueness: 1-(Benzyloxy)-4-(dimethylphosphoryl)benzene is unique due to the presence of both benzyloxy and dimethylphosphoryl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for diverse applications and interactions in various chemical and biological contexts.
Properties
CAS No. |
2648941-81-3 |
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Molecular Formula |
C15H17O2P |
Molecular Weight |
260.3 |
Purity |
95 |
Origin of Product |
United States |
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